molecular formula C8H6N2O2 B122976 Methyl 4-cyanopyridine-2-carboxylate CAS No. 142729-98-4

Methyl 4-cyanopyridine-2-carboxylate

Cat. No.: B122976
CAS No.: 142729-98-4
M. Wt: 162.15 g/mol
InChI Key: FNYBXMRPDDEITK-UHFFFAOYSA-N
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Description

Methyl 4-cyanopyridine-2-carboxylate is an organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 4-cyanopyridine-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

“Methyl 4-cyanopyridine-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Methyl 4-cyanopyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with transferase enzymes, which are involved in the transfer of functional groups from one molecule to another. The compound can also interact with metabolic enzymes, influencing the rate of metabolic reactions. These interactions are primarily mediated through hydrogen bonds and van der Waals interactions, which stabilize the structure of the compound and facilitate its biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes. These effects collectively contribute to changes in cellular metabolism, affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are crucial for the compound’s biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic enzyme activities and antioxidant levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes. Additionally, it can affect metabolite levels by altering the rate of metabolic reactions. These interactions are crucial for the compound’s role in cellular metabolism and its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular function. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s biochemical activity and its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-pyridinecarboxylate
  • Methyl 4-bromo-2-pyridinecarboxylate
  • Methyl 4-fluoro-2-pyridinecarboxylate

Uniqueness

Methyl 4-cyanopyridine-2-carboxylate is unique due to the presence of both nitrile and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to its halogenated analogs, the nitrile group provides additional synthetic versatility and biological activity .

Properties

IUPAC Name

methyl 4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBXMRPDDEITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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